4-Ethoxybenzophenone

Vue d'ensemble

Description

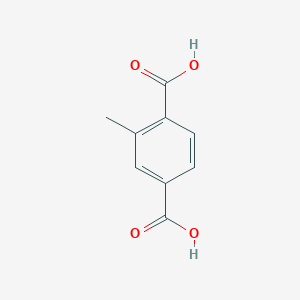

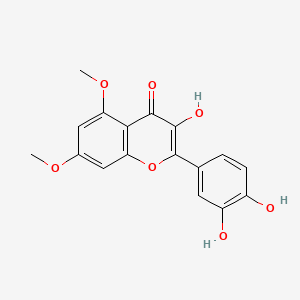

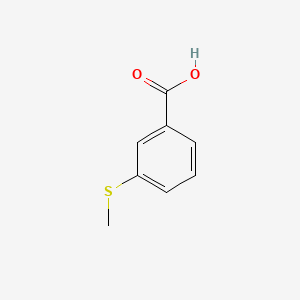

4-Ethoxybenzophenone is a derivative of benzophenone, which is an organic compound with the formula C15H14O3 . It is a compound that is used in various applications due to its chemical properties .

Synthesis Analysis

The synthesis of benzophenone derivatives like 4-Ethoxybenzophenone often involves the Friedel-Crafts acylation, a type of electrophilic aromatic substitution . An efficient method for the green synthesis of 4-methoxybenzophenone, a similar compound, uses benzoic acid as an acylating agent catalyzed by tungstophosphoric acid supported on MCM-41 .

Molecular Structure Analysis

The molecular structure of 4-Ethoxybenzophenone is similar to that of 4-Methoxybenzophenone, which has a linear formula of CH3OC6H4COC6H5 . The difference lies in the ethoxy group (C2H5O-) replacing the methoxy group (CH3O-).

Applications De Recherche Scientifique

Environmental Monitoring and Analysis

- Detection in Environmental Samples : A study by Wahlberg, Renberg, and Wideqvist (1990) developed a method for determining nonylphenol and its ethoxylates in environmental samples, highlighting the importance of 4-Ethoxybenzophenone in environmental monitoring (Wahlberg et al., 1990).

- Analysis of UV Absorbers in Water : Negreira et al. (2009) presented a procedure for determining hydroxylated benzophenone UV absorbers in water samples, underscoring its relevance in environmental water analysis (Negreira et al., 2009).

Toxicological Studies

- Reproductive Toxicity Assessment : Ghazipura et al. (2017) investigated the reproductive toxicity of hydroxy-4-methoxybenzophenone, demonstrating its importance in toxicological research (Ghazipura et al., 2017).

Material Science and Chemistry

- Polymer-Metal Complexes Study : Patel, Kapadia, and Joshi (2009) researched the polycondensation of 2-hydroxy-4-ethoxybenzophenone with diols, exploring its applications in the synthesis of polymer-metal complexes (Patel et al., 2009).

- Electrodegradation of Benzophenone : Fang et al. (2021) studied the electrodegradation of 4-Hydroxybenzophenone, providing insights into its applications in water treatment technologies (Fang et al., 2021).

Analytical Chemistry

- UV Filters Determination in Human Serum : Tarazona, Chisvert, and Salvador (2013) developed a method for determining benzophenone-3 and its metabolites in human serum, showing its relevance in analytical chemistry (Tarazona et al., 2013).

Biomedical Applications

- Neuroprotective and Anti-Inflammatory Effects Study : Winter et al. (2017) explored the neuroprotective and anti-inflammatory effects of 4-hydroxybenzoic acid, a related compound, in the context of neurodegeneration (Winter et al., 2017).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(4-ethoxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-2-17-14-10-8-13(9-11-14)15(16)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRIFDGHXDFGBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289817 | |

| Record name | 4-Ethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxybenzophenone | |

CAS RN |

27982-06-5 | |

| Record name | 27982-06-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 4-Ethoxybenzophenone used in polymer synthesis?

A1: 4-Ethoxybenzophenone serves as a key building block for creating phenolic resins. It reacts with diols, like 1,4-butanediol or ethane diol, in a condensation reaction, typically catalyzed by polyphosphoric acid [, , ]. These resins can then be used to chelate lanthanide ions, forming polymer-metal complexes with various applications [, , ].

Q2: What are the catalytic applications of the polymer-metal complexes derived from 4-Ethoxybenzophenone?

A2: Research suggests that the polychelates formed with lanthanide ions and 4-Ethoxybenzophenone-based resins demonstrate promising catalytic activity in organic synthesis [, , ]. While the specific reactions catalyzed weren't detailed in the provided abstracts, their effectiveness and efficiency are highlighted [, ].

Q3: Are there any concerns regarding the toxicity of DMEBP?

A4: Studies indicate that while DMEBP shows promise as an NQO1 inducer, it exhibited a narrow therapeutic window and toxicity to lung cells at higher concentrations (1-2 µM) []. This highlights the importance of further research to determine safe and effective dosages.

Q4: What analytical techniques are employed to characterize 4-Ethoxybenzophenone-based resins and their polychelates?

A4: Several techniques are used to characterize these compounds, including:

- Elemental analysis: To determine the elemental composition of the resin and polychelates [, , ].

- Electronic spectra and magnetic susceptibilities: To analyze the electronic structure and magnetic properties of the polychelates, especially those containing lanthanide ions [, , ].

- FTIR and NMR spectroscopy: To elucidate the structure and bonding within the resin and polychelates [, , ].

- Thermogravimetric analysis: To assess the thermal stability and degradation patterns of the materials [, , ].

- Scanning electron microscopy: To visualize the morphology and surface characteristics of the resin and polychelates [].

- Vapor pressure osmometry: To determine the number average molecular weight (Mn) of the resin [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Chlorophenyl)carbamoyl]benzoic acid](/img/structure/B1583536.png)